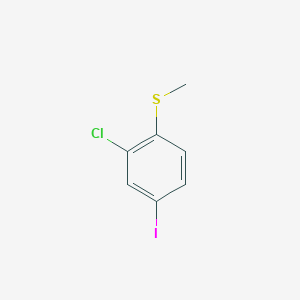
(2-Chloro-4-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS and a molecular weight of 284.54 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-4-iodophenol with methylthiol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-4-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted phenyl sulfides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds for medicinal chemistry research.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the synthesis of drug candidates and pharmacologically active compounds.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(4-Iodophenyl)(methyl)sulfane: Similar structure but with the iodine atom at a different position.
(2-Chloro-4-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
Uniqueness:
- The presence of both chlorine and iodine atoms in (2-Chloro-4-iodophenyl)(methyl)sulfane makes it unique compared to its analogs.
- The combination of these halogens enhances its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H6ClIS |
|---|---|
Molecular Weight |
284.55 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 |
InChI Key |
MZJNDZVIEXQJKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


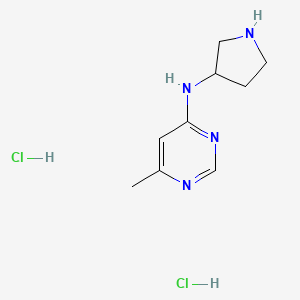
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
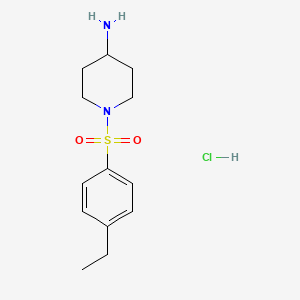
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
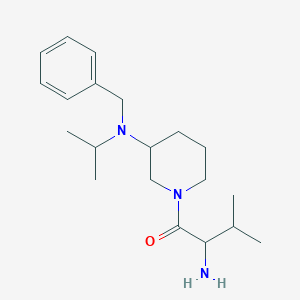


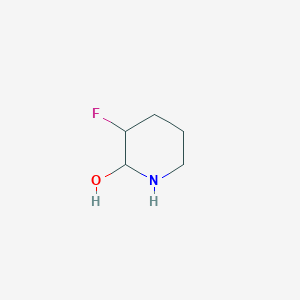
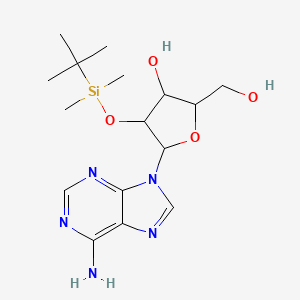
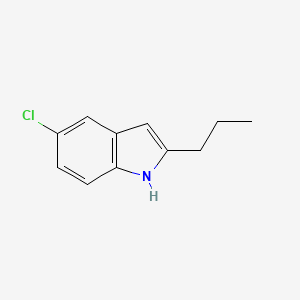
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
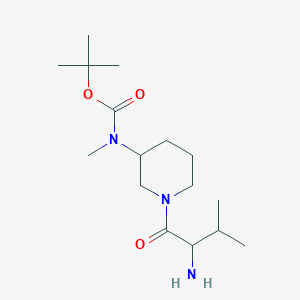
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
